(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride
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Overview
Description
(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride is a chemical compound with a unique structure that includes an alkyne group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride typically involves the reaction of 4,4-dimethylpent-1-yne with an amine source under specific conditions. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated amines.
Substitution: Halogenated amines or other substituted derivatives.
Scientific Research Applications
(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride exerts its effects depends on its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-Methyl-3-piperidinamine dihydrochloride
- (E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one
- 4,5-Diphenyl-imidazol-1,2,3-triazole derivatives
Uniqueness
(3S)-4,4-dimethylpent-1-yn-3-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an alkyne and an amine group
Properties
CAS No. |
1333427-21-6 |
---|---|
Molecular Formula |
C7H14ClN |
Molecular Weight |
147.6 |
Purity |
95 |
Origin of Product |
United States |
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